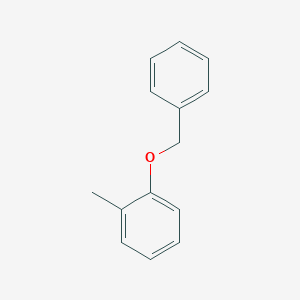

2-Methyl-1-Benzyloxybenzene

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-methyl-2-phenylmethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O/c1-12-7-5-6-10-14(12)15-11-13-8-3-2-4-9-13/h2-10H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEVKYCOVKKYWNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40173242 | |

| Record name | Benzene, 1-methyl-2-(phenylmethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40173242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19578-70-2 | |

| Record name | 1-(Benzyloxy)-2-methylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19578-70-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1-methyl-2-(phenylmethoxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019578702 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 19578-70-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71617 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1-methyl-2-(phenylmethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40173242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical and Physical Properties of 2 Methyl 1 Benzyloxybenzene

2-Methyl-1-benzyloxybenzene, also known by synonyms such as benzyl (B1604629) o-tolyl ether and 1-benzyloxy-2-methylbenzene, is an aromatic ether. chemsrc.comguidechem.com Its chemical and physical properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₁₄H₁₄O chemsrc.comguidechem.com |

| Molecular Weight | 198.26 g/mol chemsrc.comguidechem.com |

| Boiling Point | 301.7°C at 760 mmHg chemsrc.comguidechem.com |

| Flash Point | 117.4°C chemsrc.comguidechem.com |

| Density | 1.041 g/cm³ chemsrc.comguidechem.com |

| Refractive Index | 1.567 chemsrc.comguidechem.com |

| Melting Point | 60°C guidechem.com |

| Vapor Pressure | 0.00186 mmHg at 25°C guidechem.com |

Synthesis and Formulation of 2 Methyl 1 Benzyloxybenzene

The synthesis of 2-Methyl-1-benzyloxybenzene typically involves the formation of an ether linkage between an o-cresol (B1677501) and a benzyl (B1604629) group. A common and direct method is the Williamson ether synthesis. This reaction involves the deprotonation of o-cresol with a base to form the corresponding phenoxide, which then acts as a nucleophile to attack a benzyl halide, such as benzyl chloride or benzyl bromide. chemsrc.com

Common reagents and conditions for this synthesis are detailed in the table below.

| Synthetic Route | Reagents and Conditions |

| Williamson Ether Synthesis | o-cresol, Benzyl chloride or Benzyl bromide, Base (e.g., K₂CO₃), Solvent (e.g., Acetone (B3395972), DMF), Reflux conditions chemsrc.com |

The choice of base and solvent can influence the reaction yield and purity of the final product. For instance, using potassium carbonate in acetone is a frequently reported condition for similar etherification reactions. Purification of the crude product is typically achieved by column chromatography.

Chemical Reactivity and Stability

The chemical reactivity of 2-Methyl-1-benzyloxybenzene is largely dictated by the benzylic ether linkage and the two aromatic rings.

A key reaction of benzyloxybenzene derivatives is the cleavage of the benzyl (B1604629) ether. This deprotection can be achieved under various conditions, including hydrogenolysis (e.g., using H₂ gas and a palladium catalyst), oxidation, or treatment with strong acids. wikipedia.orgorgsyn.org The stability of the benzyl ether allows it to withstand a range of other reaction conditions, making it a robust protecting group. orgsyn.org

The benzene (B151609) rings of this compound can undergo electrophilic aromatic substitution reactions. The benzyloxy and methyl groups are both activating and ortho-, para-directing. cymitquimica.com This means that incoming electrophiles will preferentially add to the positions ortho and para to these substituents. The specific regioselectivity of such reactions would depend on the interplay of steric and electronic effects of both the benzyloxy and methyl groups.

Applications in Organic Synthesis

Regioselective O-Benzylation of Phenolic Precursors

The targeted synthesis of this compound hinges on the selective O-benzylation of the hydroxyl group of o-cresol. This process requires careful control of reaction conditions to favor ether formation over other potential side reactions.

Williamson Ether Synthesis Approaches and Modifications

The Williamson ether synthesis stands as a cornerstone for the formation of ethers, including this compound. This classical method involves the reaction of an alkoxide, in this case, the phenoxide generated from o-cresol, with an alkyl halide, typically benzyl bromide. The reaction proceeds via an S\textsubscript{N}2 mechanism, where the phenoxide ion acts as a nucleophile.

The crucial first step in the Williamson ether synthesis is the deprotonation of the phenolic hydroxyl group to generate a more potent nucleophile, the phenoxide ion. This is accomplished using a variety of bases.

Potassium carbonate (K₂CO₃) is a commonly used base in this reaction. commonorganicchemistry.comresearchgate.net It is a relatively mild and inexpensive base that effectively deprotonates the phenol. The reaction of o-cresol with benzyl bromide in the presence of K₂CO₃ provides a reliable route to this compound. For instance, the reaction of 4-hydroxybenzaldehyde (B117250) with benzyl bromide using K₂CO₃ yields the corresponding benzyloxybenzaldehyde. researchgate.net Similarly, the benzylation of various phenols and other compounds has been successfully carried out using benzyl bromide and K₂CO₃. commonorganicchemistry.commnstate.edumnstate.eduresearchgate.net

Sodium hydride (NaH) is a stronger base that can also be employed for the deprotonation of phenols. organic-chemistry.org Its use ensures complete conversion of the phenol to the phenoxide, which can lead to higher reaction rates. organic-chemistry.org However, its high reactivity requires careful handling.

Solid potassium hydroxide (B78521) (KOH) offers a convenient and efficient alternative, enabling the reaction to proceed under solvent-free conditions. ias.ac.in This approach is not only environmentally friendly but also simplifies the work-up procedure. ias.ac.in The use of solid KOH pellets has been shown to be effective for the benzylation of alcohols and phenols. ias.ac.in

The choice of base can influence the reaction's efficiency and selectivity. The table below summarizes the use of different bases in the benzylation of phenolic compounds.

| Precursor | Benzylating Agent | Base | Solvent | Product | Yield (%) | Reference |

| Phenolic SM | Benzyl Bromide | K₂CO₃ | ACN | Benzyl ether | 78 | commonorganicchemistry.com |

| Phenolic SM | Benzyl Bromide | K₂CO₃ | ACN | Benzyl ether | N/A | commonorganicchemistry.com |

| Phenolic SM | Benzyl Bromide | K₂CO₃ | DMF | Benzyl ether | 70 | commonorganicchemistry.com |

| 4-Hydroxybenzaldehyde | Benzyl Bromide | K₂CO₃ | N/A | Benzyloxybenzaldehyde | N/A | researchgate.net |

| 4-amino-5-(1H-indol-2-yl)-1,2,4-triazol-3(2H)-thione | Benzyl Bromide | K₂CO₃ | EtOH | 3-(benzylsulfanyl)-5-(1H-indol-2-yl)-4H-1,2,4-triazol-4-amine | Good | researchgate.net |

| Alcohols/Phenols | Benzyl Bromide | Solid KOH | Solvent-free | Benzyl ethers | High | ias.ac.in |

The solvent system plays a critical role in the Williamson ether synthesis, influencing reaction rates and yields.

Dimethylformamide (DMF) is a polar aprotic solvent frequently used for this reaction. Its ability to solvate cations while leaving the anionic nucleophile relatively free enhances the reaction rate.

Solvent-free conditions, often referred to as "grind-stone chemistry," present a green and efficient alternative. researchgate.netresearchgate.netrsc.org By triturating the reactants with a solid catalyst like potassium fluoride (B91410) on alumina, the reaction can proceed rapidly without the need for a solvent. researchgate.netresearchgate.netrsc.org This method is particularly advantageous for solid-solid reactions and demonstrates high regioselectivity for phenolic hydroxyl groups. researchgate.netresearchgate.net

Deep eutectic solvents (DESs) are emerging as environmentally benign reaction media. numberanalytics.comacsgcipr.orgchemistryforsustainability.org These mixtures of a hydrogen bond donor and a hydrogen bond acceptor can act as both solvent and catalyst, improving reaction efficiency and simplifying product isolation. numberanalytics.comacsgcipr.orgchemistryforsustainability.orgresearchgate.net

The following table highlights the impact of different solvent systems on benzylation reactions.

| Solvent System | Key Advantages | Reaction Example | Reference |

| Dimethylformamide (DMF) | Enhances reaction rate by solvating cations. | Synthesis of 1-Methoxy-2-benzyloxybenzene | |

| Solvent-free | Environmentally friendly, simple work-up, high efficiency. | Regioselective O-benzylation of phenols | researchgate.netresearchgate.netrsc.org |

| Deep Eutectic Solvents (DES) | Green, recyclable, can act as both solvent and catalyst. | Synthesis of unsymmetrical ethers | numberanalytics.comchemistryforsustainability.org |

In biphasic reaction systems, where the phenoxide is in an aqueous phase and the benzyl halide is in an organic phase, a phase-transfer catalyst (PTC) is essential to facilitate the reaction. youtube.comscribd.com Tetrabutylammonium bromide (TBAB) is a commonly used PTC. youtube.com It transports the phenoxide anion from the aqueous phase to the organic phase, where it can react with the benzyl bromide. youtube.comcapes.gov.br This technique improves reaction efficiency and allows for the use of milder reaction conditions. numberanalytics.com

| Catalyst | Role | Mechanism | Reference |

| Tetrabutylammonium Bromide (TBAB) | Transfers phenoxide anion from aqueous to organic phase. | Facilitates reaction between reactants in different phases. | youtube.comcapes.gov.br |

Role of Solvent Systems (e.g., DMF, solvent-free conditions, deep eutectic solvents)

Alternative Benzylation Reagents and Conditions

While the Williamson ether synthesis is widely used, alternative reagents and conditions have been developed to address substrates that are sensitive to basic or acidic conditions. organic-chemistry.orguni-konstanz.de

For substrates that are unstable under basic conditions, benzyl trichloroacetimidate (B1259523) offers a powerful alternative for O-benzylation under mildly acidic conditions. organic-chemistry.orguni-konstanz.ded-nb.inforsc.org This reagent reacts with alcohols and phenols in the presence of a catalytic amount of a strong acid, such as trifluoromethanesulfonic acid (TfOH) or trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMS-OTf), to afford the corresponding benzyl ethers in good yields. d-nb.inforsc.orgoup.com This method is particularly valuable for the benzylation of complex molecules with acid-sensitive functional groups. organic-chemistry.orguni-konstanz.ded-nb.info A newer reagent, benzyl N-phenyl-2,2,2-trifluoroacetimidate, has been developed as a more stable alternative to benzyl trichloroacetimidate. oup.com Additionally, 2-benzyloxypyridine can serve as a surrogate for benzyl trichloroacetimidate, allowing for benzylation under neutral conditions. nih.govbeilstein-journals.org

| Reagent | Catalyst | Conditions | Advantages | Reference |

| Benzyl Trichloroacetimidate | TfOH or TMS-OTf | Mildly acidic | Suitable for acid-sensitive substrates | organic-chemistry.orguni-konstanz.ded-nb.inforsc.org |

| Benzyl N-Phenyl-2,2,2-trifluoroacetimidate | TMSOTf | Mildly acidic | More stable than benzyl trichloroacetimidate | oup.com |

| 2-Benzyloxypyridine/Methyl Triflate | None (in situ activation) | Neutral | Avoids acidic conditions | nih.govbeilstein-journals.org |

2-Benzyloxy-1-methylpyridinium Triflate for Mild Conditions

A significant development in the synthesis of benzyl ethers, including this compound, under mild conditions is the use of 2-Benzyloxy-1-methylpyridinium triflate. beilstein-journals.orgd-nb.inforesearchgate.net This stable, neutral organic salt serves as an effective benzylating agent, releasing an electrophilic benzyl species upon warming. beilstein-journals.orgd-nb.infoacs.org A key advantage of this reagent is that it does not require acidic or basic conditions for activation, making it compatible with sensitive substrates. beilstein-journals.orgd-nb.infoorgsyn.org

The reagent can be prepared and isolated for later use or generated in situ. d-nb.info The in situ protocol involves the N-methylation of 2-benzyloxypyridine with methyl triflate directly in the reaction mixture containing the alcohol. beilstein-journals.orgd-nb.info This process is efficient because the N-methylation of the pyridine (B92270) is faster than the methylation of the alcohol substrate. beilstein-journals.orgd-nb.info Toluene (B28343) and trifluorotoluene are commonly used solvents for this reaction. beilstein-journals.orgd-nb.info This methodology has been shown to be effective for a wide range of alcohols, providing good to excellent yields of the corresponding benzyl ethers. organic-chemistry.org

For the synthesis of benzyl esters, a similar methodology employing 2-benzyloxy-1-methylpyridinium triflate is effective. In this case, triethylamine (B128534) is used as a mediator, which acts as both a promoter and a scavenger to prevent side reactions. acs.orgorganic-chemistry.orgnih.gov This method demonstrates high functional group tolerance, leaving alcohols, phenols, and amides unaffected. acs.orgorganic-chemistry.org

Table 1: Benzylation of Alcohols using 2-Benzyloxy-1-methylpyridinium Triflate

| Alcohol Substrate | Product | Yield (%) | Reference |

| Primary Alcohols | R-CH₂-OBn | Very Good | organic-chemistry.org |

| Secondary Alcohols | R₂CH-OBn | Very Good | organic-chemistry.org |

| β-Hydroxy Esters | R-CH(OBn)-CH₂-CO₂R' | Excellent | organic-chemistry.org |

| Allylic Alcohols | R-CH=CH-CH₂-OBn | Excellent | organic-chemistry.org |

| Tertiary Alcohols | R₃C-OBn | Less Efficient | organic-chemistry.org |

| Phenols | Ar-OBn | Less Efficient | organic-chemistry.org |

This table is a generalized representation based on the text and may not reflect specific experimental results.

Reductive Etherification of Carbonyl Compounds

Reductive etherification of carbonyl compounds presents an alternative route to ethers like this compound. organic-chemistry.org This method involves the reaction of an aldehyde or ketone with an alcohol in the presence of a reducing agent. organic-chemistry.org For instance, the reaction of o-cresol with benzaldehyde (B42025) in the presence of a suitable catalyst and reducing agent would yield this compound.

Various catalytic systems have been developed for this transformation. One effective method uses triethylsilane as the reducing agent and is catalyzed by iron(III) chloride. organic-chemistry.org This system allows for the convenient preparation of a range of alkyl ethers, including benzyl ethers, under mild conditions with good to excellent yields. organic-chemistry.org Another approach employs a well-defined cationic Ru-H complex as a catalyst, using molecular hydrogen as the reducing agent in water, which offers high chemoselectivity. organic-chemistry.org Organocatalytic methods using thiourea (B124793) catalysts and a siloxane reducing agent have also been reported. organic-chemistry.org A notable advantage of reductive etherification is the potential for a one-pot process, directly converting carbonyls and alcohols to ethers. chemrxiv.org

Challenges in Regioselectivity and By-product Formation (e.g., C-benzylation)

While the Williamson ether synthesis is a classic method for forming ethers, it is not without its challenges, particularly concerning regioselectivity and the formation of by-products. wikipedia.orgbyjus.com When preparing this compound from 2-methylphenol, the phenolate (B1203915) ion is an ambident nucleophile, meaning it can react at either the oxygen or the carbon atoms of the aromatic ring. pharmaxchange.info This can lead to a mixture of O-benzylated (the desired ether) and C-benzylated products. pharmaxchange.infotandfonline.com

The outcome of the reaction (O- versus C-alkylation) is highly dependent on the reaction conditions, especially the solvent. pharmaxchange.info Protic solvents can solvate the phenolate oxygen through hydrogen bonding, hindering O-alkylation and favoring C-alkylation. pharmaxchange.info In contrast, aprotic solvents generally favor the formation of the O-alkylated product. pharmaxchange.info The choice of base and the presence of phase-transfer catalysts can also influence the selectivity. researchgate.net For example, in the benzylation of phenols, the use of potassium carbonate and a phase-transfer catalyst under microwave irradiation leads to high selectivity for O-alkylation. researchgate.net

Another challenge is the potential for elimination reactions, especially when using secondary or tertiary alkyl halides, although this is less of a concern with benzyl halides. libretexts.org Furthermore, in some cases, unexpected side reactions can occur. For instance, a study on a Williamson ether synthesis involving methyl mandelate (B1228975) reported the formation of an oxirane and other by-products through a redox process. arkat-usa.org

Targeted Functionalization of the Aromatic Ring System

Once this compound is synthesized, further modifications to the aromatic ring can be achieved through various strategic functionalization reactions.

Directed Ortho Metalation (DoM) Strategies

Directed ortho metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic compounds. organic-chemistry.orgwikipedia.org The strategy relies on the presence of a directing metalation group (DMG) that coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position. wikipedia.orgnih.gov This generates a stabilized aryllithium intermediate that can then be quenched with a variety of electrophiles. nih.gov

Application of the Benzyloxy Group as a Direct Metalation Group (DMG)

The benzyloxy group can function as a directing metalation group, although its effectiveness can be influenced by other factors. nih.govacs.org More recently, it has been demonstrated that the α-lithiobenzyloxy group, formed by the selective lithiation of the benzylic position with a strong base like t-BuLi, can act as an effective DMG. nih.govacs.orgresearchgate.net This directs a second lithiation event to the ortho position of the aryl ring, forming a dianionic species. nih.govacs.orgresearchgate.net This directing effect is enhanced in substrates that have an additional methoxy (B1213986) group at the meta position. nih.govacs.orgresearchgate.net

A comparative study has shown that the directing power of the α-lithiobenzyloxy group for regioselective ortho-lithiation is comparable to or even stronger than other alkoxy groups and halogens. acs.org

Table 2: Hierarchy of Directing Metalation Groups (DMG)

| DMG Strength | Examples |

| Strong | -CONR₂, -SO₂NR₂, -OCONR₂, -OMOM |

| Moderate | -OR, -NR₂, -CF₃, -F, -Cl |

| Weak | -CH₂OH, -Ph |

| α-lithiobenzyloxy | Comparable to or stronger than other alkoxy groups and halogens |

This table provides a general hierarchy based on literature and the specific directing power can be context-dependent. organic-chemistry.orgacs.org

Subsequent Electrophilic Quenches and Derivatization

The ortho-lithiated intermediates generated through DoM are versatile and can be reacted with a wide array of electrophiles to introduce new functional groups. nih.govmdpi.com This "quenching" step allows for the synthesis of a diverse range of substituted derivatives of this compound.

The dianions formed from aryl benzyl ethers via the α-lithiobenzyloxy DMG strategy can be reacted with electrophiles such as carboxylic esters, dihalosilanes, or dihalogermanes. nih.govacs.org These reactions lead to the formation of interesting polycyclic structures like benzofurans, sila(germa)dihydrobenzofurans, and silachromans from simple aryl benzyl ethers. nih.govacs.org In some cases, the outcome of the reaction is dependent on the electrophile used. For instance, in the lithiation of N-benzylpyrene-1-carboxamide, quenching with different electrophiles can lead to substitution at the benzylic position, the pyrene (B120774) C-2 position, or even intramolecular cyclization. mdpi.com

This strategy of DoM followed by electrophilic quench provides a powerful and regioselective method for the elaboration of the this compound scaffold, enabling the synthesis of complex and highly functionalized molecules.

Cross-Coupling Reactions for Aryl-Aryl and Aryl-Alkyl Bond Formation

Cross-coupling reactions are powerful tools in organic synthesis that enable the formation of carbon-carbon bonds, typically with the aid of a transition metal catalyst. numberanalytics.com These reactions have revolutionized the synthesis of complex molecules, including biaryls and alkyl-aryl compounds derived from precursors like halogenated this compound. numberanalytics.comnih.gov The general mechanism for these palladium-catalyzed reactions involves three key steps: oxidative addition of the catalyst into the aryl-halide bond, transmetalation with an organometallic reagent, and reductive elimination to yield the final product and regenerate the catalyst. libretexts.org

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that joins an organoboron species (like a boronic acid or ester) with an organohalide or triflate. libretexts.orgwikipedia.org This method is widely used for creating biaryl structures, styrenes, and polyolefins. wikipedia.org For a derivative such as 4-bromo-2-methyl-1-benzyloxybenzene, a Suzuki-Miyaura reaction with an arylboronic acid would yield a substituted biphenyl (B1667301) derivative.

The reaction is initiated by a base, which activates the organoboron compound for the crucial transmetalation step. libretexts.org A wide array of catalysts, bases, and solvents can be employed, with the choice depending on the specific substrates. Bulky, electron-rich phosphine (B1218219) ligands on the palladium catalyst are often effective for less reactive organochlorides. libretexts.org

Table 1: Illustrative Conditions for Suzuki-Miyaura Coupling of a this compound Derivative

| Entry | Aryl Halide | Boronic Acid | Catalyst | Base | Solvent | Product |

| 1 | 4-Bromo-2-methyl-1-benzyloxybenzene | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 2-Methyl-4-phenyl-1-benzyloxybenzene |

| 2 | 4-Iodo-2-methyl-1-benzyloxybenzene | 4-Methoxyphenylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | Dioxane | 4-(4-Methoxyphenyl)-2-methyl-1-benzyloxybenzene |

| 3 | 2-Methyl-1-benzyloxy-4-(trifluoromethanesulfonyloxy)benzene | Naphthalene-2-boronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | 1,4-Dioxane | 2-(2-Methyl-1-benzyloxybenzen-4-yl)naphthalene |

This table is illustrative, based on general principles of the Suzuki-Miyaura reaction.

The Ullmann reaction, or Ullmann condensation, is a classic method for forming aryl-aryl bonds through the copper-catalyzed coupling of two aryl halides. slideshare.netorganic-chemistry.org This reaction traditionally requires high temperatures (often over 200°C) and stoichiometric amounts of copper, typically in polar solvents like DMF or nitrobenzene. wikipedia.org The reaction is most effective with reactive aryl halides, such as aryl iodides. slideshare.netwikipedia.org

A modern variation, the Ullmann-type reaction, can be used to form diaryl ethers, thioethers, and amines. organic-chemistry.orgwikipedia.org In the context of creating a biaryl derivative from this compound, a halogenated version would be heated with a copper catalyst. The mechanism is thought to involve the formation of an organocopper intermediate. organic-chemistry.org While powerful, the harsh conditions can limit its applicability compared to palladium-catalyzed methods.

Table 2: Representative Conditions for Ullmann Biaryl Synthesis

| Entry | Aryl Halide 1 | Aryl Halide 2 | Catalyst | Solvent | Product |

| 1 | 4-Iodo-2-methyl-1-benzyloxybenzene | Iodobenzene | Cu powder | DMF | 2-Methyl-4-phenyl-1-benzyloxybenzene |

| 2 | 4-Bromo-2-methyl-1-benzyloxybenzene | 1-Iodo-4-nitrobenzene | CuI | N-Methylpyrrolidone (NMP) | 2-Methyl-4-(4-nitrophenyl)-1-benzyloxybenzene |

This table is illustrative, based on general principles of the Ullmann reaction.

The efficiency and selectivity of cross-coupling reactions are significantly influenced by both steric and electronic factors of the substrates and ligands. numberanalytics.com

Steric Effects : The structure of this compound features two substituents ortho to each other. The methyl group at the C2 position and the bulky benzyloxy group at the C1 position create considerable steric hindrance around the aromatic ring. This steric bulk can decrease the rate of reaction by impeding the approach of the metal catalyst to the reaction center for oxidative addition. numberanalytics.comnumberanalytics.com However, steric hindrance can sometimes enhance selectivity, particularly in reactions involving C-H activation. nih.gov The choice of ligand on the metal catalyst is crucial; bulky ligands can both influence the steric environment at the metal center and promote the desired reaction pathway. numberanalytics.com

Electronic Effects : The methyl group (-CH₃) and the benzyloxy group (-OCH₂Ph) are both electron-donating groups. These groups increase the electron density of the aromatic ring, which can affect the oxidative addition step in palladium-catalyzed couplings. While electron-rich aryl rings are generally reactive, the specific electronic nature can influence the choice of catalyst and reaction conditions needed for optimal results. nih.gov For instance, electron-rich aryl halides may require more electron-rich phosphine ligands to facilitate the catalytic cycle. Conversely, aryl halides activated by electron-withdrawing groups are often more reactive in oxidative addition. libretexts.org

Ullmann Reactions

Introduction of Alkenyl and Alkynyl Moieties

Unsaturated groups like alkenyl (C=C) and alkynyl (C≡C) moieties are valuable functional handles and are often key components of larger molecules. Palladium-catalyzed reactions are standard methods for their introduction onto an aromatic ring.

For a halogenated derivative of this compound, the Heck reaction can be employed to introduce an alkenyl group. This reaction couples the aryl halide with an alkene in the presence of a palladium catalyst and a base. Similarly, the Sonogashira coupling is the method of choice for introducing alkynyl groups, reacting the aryl halide with a terminal alkyne, using a dual catalyst system of palladium and copper.

More recent methods for introducing these groups include copper-catalyzed reactions of diazo compounds to form functionalized alkynes mdpi.com and palladium-catalyzed reactions of cyclic alkynyl carbonates to produce alkenyl-dihydrofurans.

Table 3: Methods for Introducing Unsaturated Moieties

| Reaction Name | Substrates | Catalyst System | Product Type |

| Heck Coupling | 4-Bromo-2-methyl-1-benzyloxybenzene + Styrene | Pd(OAc)₂, P(o-tol)₃, Et₃N | Alkenylated derivative |

| Sonogashira Coupling | 4-Iodo-2-methyl-1-benzyloxybenzene + Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI, Et₃N | Alkynylated derivative |

This table is illustrative, based on established named reactions.

Multi-step Synthesis and Protecting Group Strategies

In the synthesis of complex organic molecules, protecting groups are essential for temporarily masking a reactive functional group to prevent it from undergoing unwanted reactions while other parts of the molecule are modified. numberanalytics.com

Orthogonal Protecting Group Schemes Utilizing Benzyl Ethers

The benzyloxy group in this compound is a benzyl ether, which serves as a robust protecting group for the phenolic hydroxyl group. Benzyl ethers are valued for their stability across a wide range of reaction conditions, including strongly acidic and basic environments. wiley-vch.de Their primary method of removal is catalytic hydrogenolysis (e.g., H₂, Pd/C), a mild condition that does not affect many other functional groups. fiveable.meorganic-chemistry.org

An orthogonal protecting group strategy involves using multiple protecting groups in a single molecule that can be removed under distinct conditions, without affecting the others. numberanalytics.com This allows for the selective deprotection and reaction at different sites within a complex molecule. emerginginvestigators.org The benzyl ether is an excellent component of such strategies. For example, it can be used alongside a silyl (B83357) ether (e.g., TBDMS), which is cleaved by fluoride ions (like TBAF), or a tert-butyloxycarbonyl (Boc) group, which is removed by strong acid (like TFA). numberanalytics.comfiveable.me This orthogonality allows a chemist to, for instance, remove a silyl ether to reveal a hydroxyl group for acylation, while the benzyl ether on another part of the molecule remains intact. The benzyl ether can then be removed in a later step under hydrogenation conditions to reveal the original phenol. wiley-vch.de

Table 4: Orthogonal Protecting Group Pairs with Benzyl Ether

| Protecting Group 1 | Cleavage Condition 1 | Protecting Group 2 (Orthogonal) | Cleavage Condition 2 |

| Benzyl (Bn) ether | H₂, Pd/C (Hydrogenolysis) | tert-Butyldimethylsilyl (TBDMS) ether | F⁻ (e.g., TBAF) |

| Benzyl (Bn) ether | H₂, Pd/C (Hydrogenolysis) | tert-Butoxycarbonyl (Boc) carbamate | Strong Acid (e.g., TFA, HCl) |

| Benzyl (Bn) ether | H₂, Pd/C (Hydrogenolysis) | Acetal / Ketal | Aqueous Acid (e.g., aq. HCl) |

| Benzyl (Bn) ether | H₂, Pd/C (Hydrogenolysis) | Allyl ether | Pd(0) catalyst |

This table provides examples of common orthogonal protecting group pairings.

Selective Deprotection Methods of Benzyl Ethers

The cleavage of benzyl ethers to regenerate the parent alcohol is a common transformation in organic synthesis. Several distinct methodologies exist, each with its own advantages and limitations regarding substrate scope and functional group tolerance. organic-chemistry.org These methods can be broadly categorized into reductive, oxidative, and acid-promoted cleavages.

Catalytic hydrogenolysis is a widely employed and generally mild method for the deprotection of benzyl ethers. uwindsor.ca The reaction typically involves the use of a palladium catalyst, most commonly palladium on charcoal (Pd/C), in the presence of hydrogen gas. unive.itsilicycle.com This process leads to the cleavage of the carbon-oxygen bond of the benzyl ether, yielding the corresponding alcohol and toluene as a byproduct. organic-chemistry.org

The efficiency and selectivity of catalytic hydrogenolysis can be significantly influenced by the choice of solvent. Solvents such as ethanol (B145695), methanol (B129727), and ethyl acetate (B1210297) are frequently used. silicycle.com Studies have shown that for certain substrates, methanol and ethanol provide the best results. silicycle.com The reaction conditions are generally mild, often proceeding at room temperature and atmospheric pressure of hydrogen, which is advantageous for substrates containing sensitive functional groups. silicycle.com However, the presence of other reducible functional groups, such as alkenes, alkynes, or nitro groups, can lead to undesired side reactions. silicycle.comacs.org In such cases, transfer hydrogenolysis, using a hydrogen donor like 1,4-cyclohexadiene, can be a valuable alternative to limit the availability of hydrogen. organic-chemistry.org

While Pd/C is a popular choice, other catalysts like Raney Nickel can also be utilized, although they may require harsher conditions. unive.it The nature of the palladium catalyst itself, along with pre-treatment methods, can also be optimized to suppress unwanted side reactions like the saturation of aromatic rings. chemrxiv.org

Table 1: Solvent Effects on Catalytic Hydrogenolysis of a Model Benzyl Ether

Data adapted from a study on 1-(benzyloxy)-4-methoxybenzene using SiliaCat Pd(0) under a hydrogen balloon at room temperature. silicycle.com

Oxidative methods provide a powerful alternative for benzyl ether deprotection, particularly when reductive conditions are not suitable due to the presence of reducible functional groups. acs.orgacs.org 2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ) is a prominent reagent for this transformation. organic-chemistry.orgrsc.org The reactivity of benzyl ethers towards DDQ is dependent on the electronic properties of the benzyl group. Electron-rich benzyl ethers, such as the p-methoxybenzyl (PMB) ether, are readily cleaved by DDQ, often allowing for selective deprotection in the presence of unsubstituted benzyl ethers. organic-chemistry.orgnih.gov

However, methods have been developed for the DDQ-mediated cleavage of simple benzyl ethers. Photoirradiation, often with visible light, can facilitate the oxidative deprotection of benzyl ethers by DDQ. organic-chemistry.orgacs.org This photooxidative approach can be highly selective and has been shown to be compatible with a range of functional groups, including azides, alkenes, and alkynes. acs.orgacs.org The reaction can be performed using stoichiometric or even catalytic amounts of DDQ. acs.orgrsc.org The use of continuous flow reactors can significantly reduce reaction times from hours to minutes. acs.orgacs.org

Other oxidative systems, such as those involving ozone or 4-acetamido-2,2,6,6-tetramethylpiperidine-1-oxoammonium tetrafluoroborate, have also been reported for the cleavage of benzyl ethers. organic-chemistry.org

Table 2: Examples of Oxidative Deprotection of Benzyl Ethers

Data compiled from various sources. acs.orgnih.gov

Lewis acids can effectively promote the cleavage of benzyl ethers, offering a valuable alternative to both reductive and oxidative methods. atlanchimpharma.com Boron trichloride (B1173362) (BCl₃) is a particularly effective reagent for this purpose, especially for the debenzylation of aryl benzyl ethers. organic-chemistry.orgresearchgate.net The reaction is typically carried out at low temperatures, such as -78 °C, in a solvent like dichloromethane. atlanchimpharma.comresearchgate.net

A key challenge in Lewis acid-promoted debenzylation is the potential for the cleaved benzyl cation to re-react with electron-rich aromatic rings in the substrate (Friedel-Crafts alkylation). To mitigate this, a cation scavenger is often employed. Pentamethylbenzene has been identified as a highly effective, non-Lewis-basic cation scavenger for BCl₃-mediated debenzylation. organic-chemistry.orgresearchgate.net This combination allows for the chemoselective deprotection of phenolic benzyl ethers in the presence of a wide array of functional groups that might be sensitive to other deprotection conditions, including silyl ethers, esters, nitro groups, and various nitrogen-protecting groups like Boc and Cbz. organic-chemistry.orgresearchgate.net

The BCl₃/pentamethylbenzene system has proven superior to conventional conditions using trifluoroacetic acid (TFA) with scavengers, which can lead to decomposition or side products. organic-chemistry.org This method is particularly advantageous for complex molecules with multiple sensitive functionalities.

Table 3: BCl₃-Mediated Debenzylation of Aryl Benzyl Ethers with Pentamethylbenzene

Data from a study on the debenzylation of various functionalized aryl benzyl ethers. organic-chemistry.orgresearchgate.net

Single electron reduction methods provide another avenue for the cleavage of benzyl ethers. The Birch reduction, which utilizes sodium or lithium in liquid ammonia (B1221849) with an alcohol as a proton source, is a classic method for this transformation. uwindsor.ca However, these conditions are harsh and have limited functional group compatibility.

A milder approach involves the use of radical anions, such as lithium naphthalenide or lithium 4,4’-di-tert-butylbiphenylide (LiDBB). atlanchimpharma.comthieme-connect.de These reagents can effect the reductive cleavage of benzyl ethers under significantly gentler conditions. For example, the reaction of protected alcohols with lithium and a catalytic amount of naphthalene (B1677914) in THF at low temperatures can achieve deprotection chemoselectively. organic-chemistry.org

Recent studies have demonstrated the utility of LiDBB for the selective deprotection of benzyl ethers in the presence of p-methoxybenzyl (PMB) ethers, a selectivity that is orthogonal to oxidative methods. researchgate.net This approach is particularly valuable in carbohydrate chemistry, where multiple hydroxyl groups require a nuanced protecting group strategy. thieme-connect.deresearchgate.net The reaction conditions can be finely tuned to achieve high yields of the desired deprotected product. researchgate.net

Table 4: Selective Deprotection of a Benzyl Ether in the Presence of a PMB Ether

Data based on the selective deprotection of a di-protected glycal. researchgate.net

Elucidation of Reaction Mechanisms

Understanding the precise sequence of bond-breaking and bond-forming events is crucial for optimizing reaction conditions and predicting product outcomes. For this compound, key reactions include its synthesis via benzylation, functionalization through directed metalation, and participation in cross-coupling reactions.

The synthesis of this compound typically involves the benzylation of 2-cresol (2-methylphenol) with a benzyl halide. This nucleophilic substitution can proceed through either an S_N_1 (unimolecular nucleophilic substitution) or S_N_2 (bimolecular nucleophilic substitution) mechanism, or a pathway with characteristics of both. The preferred pathway is influenced by several factors, including the nature of the electrophile, the nucleophile, the solvent, and the leaving group. libretexts.org

In the context of forming this compound, the benzyl group is a primary benzylic substrate. While primary substrates generally favor the S_N_2 mechanism due to minimal steric hindrance, benzylic systems are also capable of forming relatively stable carbocation intermediates, a key feature of the S_N_1 pathway. libretexts.orglibretexts.org The resonance stabilization of the benzyl carbocation can promote an S_N_1-like mechanism. youtube.com

The reaction conditions play a decisive role. A strong nucleophile, such as the phenoxide ion generated from 2-cresol under basic conditions, and a polar aprotic solvent would favor the concerted S_N_2 mechanism. libretexts.org Conversely, a weaker nucleophile and a polar protic solvent, which can stabilize the carbocation intermediate, would favor a stepwise S_N_1 mechanism. libretexts.orglibretexts.org Electron-donating groups on the benzyl ring can further promote an S_N_1 pathway by stabilizing the carbocation, while electron-withdrawing groups would favor an S_N_2 reaction. youtube.com

Table 1: Factors Influencing S_N_1 vs. S_N_2 Pathways in the Benzylation of 2-Cresol

| Factor | Favors S_N_1 Pathway | Favors S_N_2 Pathway | Rationale for this compound Synthesis |

| Substrate | Tertiary, Benzylic, Allylic | Methyl, Primary, Secondary | The benzylic nature of the electrophile allows for potential carbocation stabilization. libretexts.org |

| Nucleophile | Weak (e.g., H₂O, ROH) | Strong (e.g., RO⁻, CN⁻) | The use of 2-cresolate (a strong nucleophile) pushes the reaction towards an S_N_2 mechanism. libretexts.orglibretexts.org |

| Solvent | Polar Protic (e.g., H₂O, alcohols) | Polar Aprotic (e.g., Acetone (B3395972), DMSO) | Polar aprotic solvents are often used to enhance the nucleophilicity of the phenoxide. libretexts.org |

| Leaving Group | Good (e.g., I⁻, Br⁻, TsO⁻) | Good (e.g., I⁻, Br⁻, TsO⁻) | A good leaving group is required for both pathways. |

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.org In the case of this compound, the benzyloxy group can act as a directed metalation group (DMG). The oxygen atom of the ether, being a Lewis base, can coordinate to a Lewis acidic organolithium reagent, such as n-butyllithium. wikipedia.orgbaranlab.org

This coordination, a key acid-base interaction, brings the strong base into proximity with one of the ortho protons of the benzyloxy group. baranlab.orguwindsor.ca The alkyllithium then deprotonates the ring at this position, forming a new aryllithium species. wikipedia.org This intermediate is then quenched with an electrophile to introduce a new substituent specifically at the position ortho to the benzyloxy group. The strength of the DMG and the basicity of the organolithium reagent are critical for the success of the reaction. baranlab.org The presence of additives like tetramethylethylenediamine (TMEDA) can break up organolithium aggregates, increasing the basicity and accelerating the reaction. baranlab.org

This compound and its derivatives can participate in transition metal-catalyzed cross-coupling reactions, which are fundamental for forming carbon-carbon and carbon-heteroatom bonds. wikipedia.org In these reactions, such as Suzuki-Miyaura or Negishi couplings, the benzylic ether can act as an electrophile. nih.gov

The mechanism of these reactions typically involves a catalytic cycle with steps like oxidative addition, transmetalation, and reductive elimination. wikipedia.org Transition state analysis, often performed using computational methods like Density Functional Theory (DFT), is crucial for understanding the energetics and geometries of the key intermediates and transition states in the catalytic cycle. oaepublish.comacs.org

Role of Acid-Base Interactions in Directed Metalation

Kinetic and Thermodynamic Studies of Transformations

Kinetic and thermodynamic studies provide quantitative data on the rates and energy changes of chemical reactions involving this compound. For instance, research on the hydroconversion of benzyloxybenzene over catalysts provides insight into the thermodynamics of C-O bond cleavage. researchgate.net Such studies might reveal that the pyrolysis of related phenolic compounds requires crossing a high energy barrier, indicating significant bond strength. researchgate.net

Kinetic studies on reactions like the inhibition of enzymes by benzyloxy-containing compounds can determine rate constants (k) and inhibition constants (K_i), offering a measure of reaction speed and binding affinity. researchgate.net For example, the study of benzyloxy chalcones as monoamine oxidase B inhibitors involved determining IC₅₀ and K_i values, which are kinetic parameters reflecting the inhibitor's potency. researchgate.net These studies help in understanding the stability of intermediates and the feasibility of different reaction pathways under various conditions.

Stereochemical Outcomes and Enantioselective Synthesis

When a reaction involving this compound creates a new chiral center, the stereochemical outcome becomes a critical aspect. Enantioselective synthesis refers to methods that preferentially form one enantiomer over the other. wikipedia.org This is often achieved through asymmetric induction, where a chiral feature in the substrate, reagent, or catalyst directs the stereochemical course of the reaction. wikipedia.orgicjs.us

If a reaction proceeds through an S_N_2 mechanism at a chiral center, it typically results in an inversion of stereochemistry. masterorganicchemistry.com In contrast, an S_N_1 reaction involving a planar carbocation intermediate would lead to racemization, producing a mixture of both enantiomers.

For reactions creating a new stereocenter adjacent to the benzyloxy group, chiral catalysts or auxiliaries can be employed to achieve high enantioselectivity. icjs.usnih.gov For instance, in a cross-coupling reaction that forms a new C-C bond, a chiral ligand on the metal catalyst can create a chiral environment around the active site. This can lead to a difference in the activation energies for the formation of the two enantiomeric products, resulting in one being formed in excess. nih.gov The development of such enantioselective methods is a major focus in modern organic synthesis, allowing for the controlled preparation of specific stereoisomers. wikipedia.orguwindsor.ca

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. It is instrumental in predicting a wide range of molecular properties with a favorable balance of accuracy and computational cost.

Elucidation of Reaction Mechanisms and Transition States

DFT calculations are crucial for mapping out the potential energy surfaces of chemical reactions, helping to elucidate detailed step-by-step mechanisms. For a molecule such as this compound, DFT can be used to study various transformations, including ether cleavage and electrophilic aromatic substitution.

Ether Cleavage: The cleavage of the C–O ether bond is a significant reaction. DFT studies on similar aryl ethers have explored mechanisms for such cleavages, often catalyzed by transition metals like nickel. jst.go.jpfigshare.com These studies calculate the energies of intermediates and transition states to determine the most likely reaction pathway. jst.go.jpfigshare.comnih.gov For instance, a proposed catalytic cycle for a nickel-catalyzed ether cleavage can be fully modeled, identifying the rate-determining step by locating the transition state with the highest energy barrier. jst.go.jpfigshare.com In base-catalyzed cleavage processes, DFT can elucidate the role of the cation and the transition structure, predicting activation barriers for the reaction. nih.gov

Electrophilic Aromatic Substitution (EAS): The benzene (B151609) ring in this compound is susceptible to electrophilic attack. The benzyloxy and methyl groups are ortho-, para-directing activators. DFT can predict the most likely site of substitution (regioselectivity) by calculating the relative stabilities of the possible sigma-complex intermediates (arenium ions). diva-portal.orgcore.ac.uk The position leading to the most stable intermediate is generally the favored product. diva-portal.org Computational models can also rationalize the regiochemical outcomes by analyzing the distribution of the Highest Occupied Molecular Orbital (HOMO), which indicates the most nucleophilic sites prone to electrophilic attack. acs.orgxmu.edu.cnacs.org

Analysis of Electronic Properties and Reactivity

The electronic structure of a molecule governs its reactivity. DFT is used to calculate a variety of electronic properties and reactivity descriptors that provide a quantitative understanding of a molecule's behavior. chemijournal.commalayajournal.org

Frontier Molecular Orbitals (FMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The HOMO energy is related to the ability to donate electrons (nucleophilicity), while the LUMO energy relates to the ability to accept electrons (electrophilicity). wuxiapptec.com The HOMO-LUMO energy gap is an indicator of molecular stability; a large gap suggests high kinetic stability and low chemical reactivity, while a small gap suggests the opposite. researchgate.net

Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the charge distribution on the molecule's surface. It helps identify electron-rich regions (negative potential, susceptible to electrophilic attack) and electron-poor regions (positive potential, susceptible to nucleophilic attack).

Below is an illustrative table of quantum chemical parameters that could be calculated for this compound using DFT.

| Parameter | Definition | Illustrative Value |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.2 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -0.5 eV |

| Energy Gap (ΔE) | ELUMO - EHOMO | 5.7 eV |

| Ionization Potential (I) | -EHOMO | 6.2 eV |

| Electron Affinity (A) | -ELUMO | 0.5 eV |

| Electronegativity (χ) | (I + A) / 2 | 3.35 eV |

| Chemical Hardness (η) | (I - A) / 2 | 2.85 eV |

| Electrophilicity Index (ω) | χ2 / (2η) | 1.97 eV |

Conformational Analysis and Molecular Stability

This compound has conformational flexibility due to rotation around the C-O-C-C dihedral angles. DFT calculations can be used to explore the potential energy surface and identify the most stable conformers. nih.gov By systematically rotating the bonds and calculating the energy of each resulting geometry, a conformational landscape can be generated. The geometries corresponding to energy minima represent stable conformers.

Studies on structurally related benzyl and ethoxybenzene derivatives show that the relative orientation of the aromatic rings and the alkyl chain significantly impacts stability. nih.gov For this compound, one would expect to find several low-energy conformers. The global minimum would represent the most populated conformation in the gas phase. The energy differences between these conformers and the rotational barriers connecting them can also be determined. nih.gov

| Hypothetical Conformer | Key Dihedral Angle (°C) | Relative Energy (kcal/mol) | Boltzmann Population (%) |

|---|---|---|---|

| Conformer 1 (Global Minimum) | 180 | 0.00 | 75.3 |

| Conformer 2 | -65 | 0.95 | 14.1 |

| Conformer 3 | 65 | 0.95 | 10.6 |

Prediction of Spectroscopic Parameters (e.g., NMR, IR)

DFT provides a reliable means of predicting spectroscopic data, which is invaluable for structure verification and interpretation of experimental spectra.

Infrared (IR) Spectroscopy: DFT calculations can compute the harmonic vibrational frequencies and their corresponding intensities. researchgate.net Since theoretical calculations often overestimate vibrational frequencies, the calculated values are typically scaled by an empirical factor to improve agreement with experimental data. rsc.orgrsc.org This allows for the assignment of observed IR bands to specific vibrational modes of the molecule, such as the characteristic C-O-C stretches or aromatic C-H bends. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a standard approach for calculating NMR chemical shifts (δ) and spin-spin coupling constants (J). researchgate.netacs.org Theoretical chemical shifts are determined by calculating the nuclear magnetic shielding constants for the molecule of interest and a reference compound (e.g., tetramethylsilane, TMS). acs.orgacs.org Comparing the predicted ¹H and ¹³C NMR spectra with experimental data can be a powerful tool for confirming the structure and assigning specific resonances. acs.orgmdpi.com

Molecular Dynamics Simulations to Understand Reactivity

While DFT is excellent for studying static properties and reaction pathways, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms, allowing the observation of molecular motion, conformational changes, and intermolecular interactions in a simulated environment, such as in a solvent. acs.orgrsc.org

For this compound, MD simulations could be used to:

Explore the conformational space in solution to understand how the solvent influences the relative stability of different conformers.

Study the solvation structure, revealing how solvent molecules arrange around the solute and the nature of the intermolecular forces involved. acs.org

Investigate the dynamics of interaction with other molecules or biological targets, providing a foundation for understanding its mechanism of action in more complex systems. nih.gov

By using reactive force fields (e.g., ReaxFF), MD can also simulate chemical reactions, offering a dynamic perspective on bond-breaking and bond-forming events.

The time scale of these simulations can range from picoseconds to microseconds, capturing a wide range of molecular motions, from local vibrations to large-scale conformational transitions. tandfonline.com

Quantitative Structure-Activity Relationships (QSAR) for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity or a specific chemical property. wikipedia.org A QSAR model can be used to predict the activity of new, unsynthesized compounds. neovarsity.org

To develop a QSAR model for a series of benzyloxybenzene derivatives related to this compound, the following steps would be taken: drugdesign.org

Data Set Assembly: A dataset of benzyloxybenzene derivatives with experimentally measured biological activity (e.g., enzyme inhibition, receptor binding affinity) is collected. nih.govnih.govdatapdf.com

Descriptor Calculation: For each molecule in the dataset, a wide range of molecular descriptors are calculated. These descriptors quantify various aspects of the molecular structure, including constitutional, topological, geometric, and electronic properties. scribd.comnih.gov

Model Development: Using statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, a mathematical equation is generated that correlates the descriptors with the observed activity. wikipedia.org

Validation: The model's statistical significance and predictive power are rigorously tested using internal and external validation techniques to ensure it is robust and not a result of chance correlation. datapdf.com

For example, a hypothetical QSAR equation for a series of benzyloxybenzene derivatives might look like: log(1/IC₅₀) = 0.65 * LogP - 0.23 * HD + 1.12 * J_het + 2.45 Where IC₅₀ is the inhibitory concentration, LogP is a measure of lipophilicity, HD is the number of hydrogen bond donors, and J_het is a topological descriptor. Such a model could then be used to predict the activity of this compound and guide the design of new, more potent analogues. nih.gov

as a Building Block

This compound and its isomers are recognized as valuable organic building blocks in synthetic chemistry. cymitquimica.comontosight.ai These compounds serve as foundational intermediates for constructing more complex molecules, including pharmaceuticals, agrochemicals, and specialty polymers. ontosight.aichembk.com

The utility of the benzyloxybenzene framework stems from two key features. Firstly, the benzyloxy group (–OCH₂C₆H₅) is a widely used protecting group for phenolic hydroxyls. It is stable under a variety of reaction conditions but can be removed when needed, allowing for selective transformations at other parts of a molecule. The Williamson ether synthesis is a common method to introduce this group.

Secondly, the substituted benzene ring provides a robust scaffold that can be further functionalized. For example, in a multi-step synthesis, 1,3-dibromo-5-benzyloxybenzene was used as a precursor in a Grignard reaction to create 1,3-bis(dimethylhydroxysilyl)-5-benzyloxybenzene, a monomer essential for the synthesis of novel polysiloxanes. This demonstrates how the benzyloxybenzene structure can be a critical starting point for creating specialized monomers that are not commercially available. The presence of additional substituents, such as the methyl group in this compound, offers further points for chemical modification, enhancing its versatility as a building block.

Role in Medicinal Chemistry and Drug Discovery

The benzyloxybenzene skeleton is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds and approved pharmaceuticals. researchgate.net Its ability to participate in key intermolecular interactions and its synthetic tractability have made it a focal point in the search for new therapeutic agents.

The benzyloxybenzene moiety is a well-established pharmacophore found in several drugs. A notable example is Safinamide, a selective monoamine oxidase B (MAO-B) inhibitor used in the treatment of Parkinson's disease, which features a benzyloxybenzene group functionalized with an α-amino amide derivative. researchgate.netrsc.org The success of such drugs has inspired the continued use of this scaffold in drug design.

Research has shown that the benzyloxybenzaldehyde scaffold, a close derivative, is particularly promising for developing selective inhibitors of aldehyde dehydrogenase 1A3 (ALDH1A3), an enzyme implicated in cancer treatment resistance. mdpi.comresearchgate.netnih.gov The design of these inhibitors often involves modifying the benzyloxybenzene core to enhance binding affinity within the enzyme's active site. mdpi.com The inherent properties of the scaffold provide a solid foundation for creating new chemical entities with tailored biological activities. researchgate.netrsc.org

A significant area of research for benzyloxybenzene derivatives is the development of enzyme inhibitors, particularly for neurodegenerative diseases like Alzheimer's and Parkinson's. These compounds have been extensively evaluated as inhibitors of cholinesterases (acetylcholinesterase, AChE, and butyrylcholinesterase, BChE) and monoamine oxidases (MAO-A and MAO-B). researchgate.netacs.org

The benzyloxy group is often critical for potent and selective inhibition. Studies have shown that its presence is crucial for high selectivity towards MAO-B, an important target in Parkinson's disease therapy. rsc.orgnih.gov By modifying the benzyloxybenzene scaffold with different functional groups, researchers can fine-tune the inhibitory activity and selectivity. For instance, hybrid molecules combining the benzyloxy moiety of an MAO inhibitor with the benzylpiperidine part of the AChE inhibitor Donepezil have been created, resulting in potent, multi-target agents. acs.org

Detailed research findings have quantified the inhibitory potential of various benzyloxybenzene derivatives.

Table 1: Inhibitory Activity of Selected Benzyloxybenzene Derivatives

| Compound/Derivative | Target Enzyme | IC₅₀ / Kᵢ Value | Reference |

|---|---|---|---|

| Isatin-based derivative (ISB1) | MAO-B | IC₅₀: 0.124 µM | nih.gov |

| Isatin-based derivative (ISB1) | MAO-B | Kᵢ: 0.055 µM | rsc.org |

| Isatin-based derivative (ISFB1) | MAO-B | IC₅₀: 0.135 µM | nih.gov |

| Isatin-based derivative (ISFB1) | MAO-A | IC₅₀: 0.678 µM | nih.gov |

| Donepezil-Indole Hybrid (5) | MAO-A | IC₅₀: 5.2 nM | acs.org |

| Donepezil-Indole Hybrid (5) | MAO-B | IC₅₀: 43 nM | acs.org |

| Donepezil-Indole Hybrid (5) | AChE | IC₅₀: 0.35 µM | acs.org |

| Donepezil-Indole Hybrid (5) | BChE | IC₅₀: 0.46 µM | acs.org |

| α-Amino Amide Derivative (21) | AChE | IC₅₀: 18.36 µM | researchgate.net |

| α-Amino Acid Ester Derivative (14) | MAO-A | IC₅₀: 4.501 µM | researchgate.net |

| α-Amino Acid Ester Derivative (13) | MAO-B | IC₅₀: 21.32 µM | researchgate.net |

The benzyloxybenzene scaffold is a key component in the development of novel anticancer agents. researchgate.net Derivatives, particularly benzyloxybenzaldehydes, have demonstrated significant cytotoxic and anti-proliferative effects in various cancer cell lines. researchgate.net

One of the primary mechanisms explored is the inhibition of aldehyde dehydrogenase (ALDH) enzymes, such as ALDH1A3, which are overexpressed in several cancer types and contribute to poor treatment outcomes. mdpi.comnih.gov Researchers have designed and synthesized benzyloxybenzaldehyde derivatives that act as potent and selective inhibitors of ALDH1A3. mdpi.comresearchgate.net For example, compound ABMM-15, which features this scaffold, was identified as a highly potent and selective ALDH1A3 inhibitor with an IC₅₀ of 0.23 µM. mdpi.comnih.gov Notably, some of these potent inhibitors showed no significant cytotoxicity on their own, making them potential candidates for combination therapies to overcome chemoresistance. mdpi.com

Other studies have shown that benzyloxybenzaldehyde derivatives can induce apoptosis and arrest the cell cycle in cancer cells, such as the human leukemia (HL-60) cell line. researchgate.net

Table 2: Anticancer Activity of Selected Benzyloxybenzene Derivatives

| Compound/Derivative | Cell Line | Activity | IC₅₀ Value | Reference |

|---|---|---|---|---|

| Benzyloxybenzaldehyde (ABMM-15) | - | ALDH1A3 Inhibition | 0.23 µM | mdpi.comnih.gov |

| Benzyloxybenzaldehyde (ABMM-16) | - | ALDH1A3 Inhibition | 1.29 µM | mdpi.comnih.gov |

| Benzyloxybenzaldehyde (ABMM-6) | H1299 (Lung Cancer) | Cytotoxicity | 14.0 µM | mdpi.comresearchgate.net |

| Benzyloxybenzaldehyde (ABMM-24) | H1299 (Lung Cancer) | Cytotoxicity | 13.7 µM | mdpi.comresearchgate.net |

| 1-Allyl-2-(benzyloxy)benzene Derivative | MCF-7 (Breast Cancer) | Cytotoxicity | ~25 µM | |

| Benzofuran/Benzoxathiazine Derivative | A-549 (Lung Cancer) | Cytotoxicity | 0.02 - 0.08 µmol/mL | |

| Benzofuran/Benzoxathiazine Derivative | HCT-116 (Colon Cancer) | Cytotoxicity | 0.02 - 0.08 µmol/mL | |

| 2-[(3-methoxybenzyl)oxy]benzaldehyde (29) | HL-60 (Leukemia) | Cytotoxicity | Significant at 1-10 µM | researchgate.net |

The application of this compound or its immediate derivatives in the specific fields of prodrug design and advanced drug delivery systems is not extensively documented in publicly available research. While polymers and other macromolecules are often used to create polymeric prodrugs and nanoparticle-based delivery systems, specific examples originating from the this compound structure are scarce. ontosight.aiijpsonline.comnih.gov General drug delivery concepts include liposomes, dendrimers, and nanoparticles that improve drug solubility, stability, and targeting, but direct linkage to this specific compound is not established. polimerbio.commdpi.com Similarly, while prodrug strategies are common for improving the properties of active molecules, the use of this compound as a promoiety is not a prominent research theme. ijpsonline.commdpi.com

Anticancer Research and Related Derivatives

Contributions to Materials Science

In materials science, benzyloxybenzene derivatives serve as crucial monomers for the synthesis of high-performance and functional polymers. ontosight.ai Their rigid aromatic structure can be incorporated into polymer backbones or side chains to impart desirable thermal and mechanical properties.

A significant application is in the synthesis of polysiloxanes. For instance, 1,3-bis(dimethylhydroxysilyl)-5-benzyloxybenzene has been polymerized to produce poly(tetramethyl-5-benzyloxy-1,3-silphenylenesiloxane). This polymer serves as a precursor which, after deprotection of the benzyloxy group, yields a reactive polymer with phenolic-hydroxyl moieties, opening pathways to new functional materials. In a related study, a polysiloxane derivative incorporating an adamantyl group, synthesized from a similar monomer, exhibited excellent thermal stability with a 5% weight loss temperature (T_d5_) of 517°C and a high glass transition temperature (T_g_) of 85°C. researchgate.net

The benzyloxybenzene structure is also a component in monomers used for creating other advanced polymers, such as poly(sulfone)s, which are known for their chemical resistance and thermal stability. ontosight.ai Furthermore, related methyl- and imidazol-functionalized benzene structures have been used to create coordination polymers with potential applications in luminescence and as chemical sensors. mdpi.com

Precursors for Polymeric Materials

While not a monomer in its own right, this compound and its close structural analogs serve as important precursors in the synthesis of polymeric materials. The benzyloxy group acts as a stable protecting group for the phenolic oxygen, allowing for chemical modifications on other parts of the molecule. This protecting group can be removed at a later stage to unmask a reactive phenol functionality, which can then be used for polymerization or polymer modification.

Derivatives of benzyloxybenzene are recognized as building blocks for material science applications, including polymers. bldpharm.com For instance, structurally related compounds like 1-Methoxy-2-benzyloxybenzene are used as precursors to create more complex vinyl monomers. These monomers can then undergo polymerization to form materials with specific electronic properties, such as conductive polymers. The synthesis often involves introducing a polymerizable group, such as a vinyl or ethenyl group, onto the benzene ring before polymerization.

Table 1: Examples of Benzyloxybenzene Derivatives as Polymer Precursors

| Precursor Compound | Target Monomer | Resulting Polymer Application |

|---|---|---|

| 1-Methoxy-2-benzyloxybenzene | 4-Ethenyl-1-methoxy-2-benzyloxybenzene | Precursor for conductive polymers |

| 1-Allyl-2-(benzyloxy)benzene | Not applicable (used as an additive) | Enhances thermal stability in polymer matrices |

| Benzyloxybenzene derivatives | Not applicable (used as a component) | Component in flame-retarded styrenic polymer foams gccpo.org |

Investigation of Polymerization Properties

The investigation of the polymerization properties of monomers derived from this compound is a key step in developing new materials. Once a polymerizable group is introduced, the resulting monomer's behavior in homo- and copolymerization reactions is studied. For example, research on related vinyl compounds explores how substituents on the benzene ring, such as the benzyloxy group, influence reactivity and the properties of the final polymer.

Kinetic studies on the polymerization of functionalized monomers are crucial. For instance, in studies of other complex monomers, researchers perform detailed kinetic analyses of both homopolymerization and copolymerization to understand the rate of incorporation of the monomer into a polymer chain. rsc.org Such investigations would be essential to determine how a monomer derived from this compound would copolymerize with common monomers like styrenes or acrylates, which would dictate its potential for creating random, block, or alternating copolymers. icm.edu.pl

Use in Functional Materials Development

The benzyloxybenzene moiety is a key component in the development of various functional materials, where it imparts specific steric or electronic properties.

Porous Coordination Cages (PCCs): Derivatives like 5-benzyloxybenzene dicarboxylate are used as organic ligands to construct zirconium-based PCCs. rsc.orgrsc.org These PCCs are molecular analogs of metal-organic frameworks (MOFs) and possess porous structures capable of hosting guest molecules. The bulky benzyloxy group influences the final geometry of the cage, demonstrating how ligand functionalization can be used to tune material properties. rsc.orgrsc.org

Stable Organic Radicals: The benzyloxy group has been incorporated into complex organic molecules like Blatter's radical. vanderbilt.edu These stable radicals are of interest for developing advanced materials for applications in electronics and energy storage. The functional group can be chemically transformed (e.g., through debenzylation) to introduce other functionalities without destroying the radical, allowing for fine-tuning of the material's properties. vanderbilt.edu

Intermediates in Sigmatropic Rearrangements (e.g., Claisen, Cope)

Sigmatropic rearrangements are powerful, uncatalyzed intramolecular reactions that involve the concerted reorganization of sigma (σ) and pi (π) bonds. wikipedia.org The most prominent among these are the imperial.ac.ukimperial.ac.uk sigmatropic rearrangements, namely the Claisen and Cope rearrangements. imperial.ac.uk

The classic Claisen rearrangement involves the thermal rearrangement of an allyl aryl ether to an ortho-allyl phenol. wikipedia.orglibretexts.org The reaction proceeds through a cyclic, six-membered transition state. libretexts.org

This compound itself is a benzyl ether, not an allyl ether, and therefore does not directly undergo the Claisen rearrangement. However, it serves as a protected intermediate for a phenol that can participate in such a reaction. A typical synthetic sequence would involve:

Protection of 2-methylphenol using benzyl bromide to form this compound.

Performance of other synthetic steps on the molecule.

Removal of the benzyl protecting group (debenzylation) to regenerate the phenol.

Alkylation of the resulting 2-methylphenol with an allyl halide (e.g., allyl bromide) to form 1-allyloxy-2-methylbenzene.

Heating of 1-allyloxy-2-methylbenzene to induce the imperial.ac.ukimperial.ac.uk Claisen rearrangement, yielding 6-allyl-2-methylphenol.

The Cope rearrangement is another imperial.ac.ukimperial.ac.uk sigmatropic reaction involving the isomerization of a 1,5-diene. wikipedia.orglibretexts.org In some cases, a Claisen rearrangement is followed by a Cope rearrangement, particularly if both ortho positions of an allyl aryl ether are blocked. libretexts.orglibretexts.org

Table 2: Comparison of imperial.ac.ukimperial.ac.uk Sigmatropic Rearrangements

| Rearrangement | Typical Substrate | Key Transformation |

|---|---|---|

| Claisen | Allyl aryl ether or Allyl vinyl ether | An allyl group migrates from an oxygen atom to a carbon atom, forming a C-C bond. wikipedia.orgscielo.org.bo |

| Cope | 1,5-diene | A pericyclic shift of electrons results in an isomeric 1,5-diene. wikipedia.org |

Applications in Supramolecular Chemistry and Host-Guest Systems

Supramolecular chemistry focuses on chemical systems composed of multiple molecules linked by non-covalent interactions, such as hydrogen bonding and van der Waals forces. thno.orgbeilstein-journals.org A central concept in this field is host-guest chemistry, where a larger "host" molecule selectively binds a smaller "guest" molecule. mdpi.comnih.gov

As mentioned previously, derivatives of benzyloxybenzene are instrumental in constructing sophisticated host systems. The use of 5-benzyloxybenzene dicarboxylate as a ligand in the synthesis of zirconium-based porous coordination cages (PCCs) is a prime example. rsc.orgrsc.org In this context:

The Host: The PCC, formed by the self-assembly of metal ions (zirconium) and the organic ligands, acts as the host molecule. It has a defined, porous cavity.

The Guest: The cavity of the PCC can encapsulate smaller molecules, which are the guests.

Role of the Benzyloxy Group: The sterically demanding benzyloxy group on the ligand plays a crucial role in directing the self-assembly process. It influences the size and shape of the resulting cage, a strategy used to control the host's geometry and guest-binding properties. rsc.orgrsc.org

This application highlights how a relatively simple organic compound like this compound, when appropriately functionalized, can become a key component in the bottom-up construction of complex, functional supramolecular architectures.

Q & A

Q. What are effective synthetic routes for 2-Methyl-1-Benzyloxybenzene, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves Williamson ether synthesis, where 2-methylphenol reacts with benzyl bromide under basic conditions (e.g., K₂CO₃ in DMF). Key parameters include:

- Catalyst selection : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve yield by enhancing nucleophilicity .

- Temperature control : Reactions at 80–100°C minimize side products like diaryl ethers .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) isolates the product. Monitor progress via TLC (Rf ~0.5 in 3:1 hexane/EtOAc).

Table 1 : Comparison of Synthetic Methods

| Catalyst | Solvent | Yield (%) | Purity (GC) | Reference |

|---|---|---|---|---|

| K₂CO₃ | DMF | 72 | >95% | |

| NaOH | Acetone | 65 | 90% |

Q. How can this compound be characterized to confirm structural integrity?

- Methodological Answer : Use a multi-technique approach:

- NMR : ¹H NMR should show a singlet for the benzyloxy –OCH₂Ph group (~δ 4.9–5.1 ppm) and aromatic protons split due to methyl substitution .

- GC-MS : Monitor molecular ion peaks (m/z ~212) and fragmentation patterns (e.g., loss of benzyl group, m/z 121) .

- IR : Confirm ether linkage (C-O stretch ~1250 cm⁻¹) and absence of –OH (no broad peak ~3200 cm⁻¹) .

Q. What safety protocols are critical for handling this compound in the lab?

- Methodological Answer :

- Storage : Keep in amber glass under inert gas (N₂/Ar) at 4°C to prevent oxidation .

- PPE : Use nitrile gloves and fume hoods; benzyl ethers may irritate mucous membranes .

- Spill management : Neutralize with activated charcoal and dispose as hazardous waste .

Advanced Research Questions

Q. How can contradictions in reported spectral data for this compound be resolved?

- Methodological Answer : Discrepancies in NMR/IR data often arise from solvent effects or impurities. Resolve by:

- Multi-solvent NMR : Compare spectra in CDCl₃ vs. DMSO-d₆ to identify solvent-shifted peaks .

- High-resolution MS : Confirm molecular formula (C₁₄H₁₄O) to rule out co-eluting contaminants .

- Cross-validate with DFT calculations : Predict theoretical spectra (e.g., Gaussian software) to match experimental data .

Q. What computational methods predict the reactivity of this compound in electrophilic substitution reactions?

- Methodological Answer :

- DFT studies : Calculate Fukui indices to identify nucleophilic sites (e.g., para to –OCH₂Ph group) .

- Molecular docking : Simulate interactions with enzymes (e.g., cytochrome P450) to predict metabolic pathways .

- Reactivity trends : Compare HOMO-LUMO gaps with analogs (e.g., 4-methoxy derivatives) to assess stability .

Q. How can in vivo stability and metabolite profiling of this compound be conducted?

- Methodological Answer :

- Radiolabeling : Synthesize ¹⁴C-labeled compound to track absorption/distribution in model organisms .

- LC-MS/MS : Identify phase I metabolites (e.g., demethylation products) using collision-induced dissociation .

- Enzyme assays : Incubate with liver microsomes (human/rat) to quantify CYP450-mediated oxidation rates .

Data Contradiction Analysis

Q. Why do different studies report varying yields for this compound synthesis?

- Methodological Answer : Yield discrepancies (~60–80%) stem from:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings